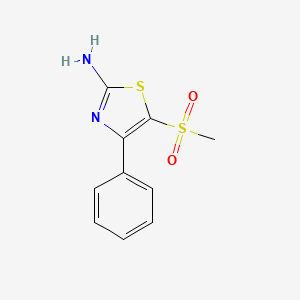

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Description

Properties

IUPAC Name |

5-methylsulfonyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c1-16(13,14)9-8(12-10(11)15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENYNNGOWMJUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650209 | |

| Record name | 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-51-8 | |

| Record name | 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Synthesis via Condensation and Functional Group Transformations

Step 1: Formation of 2-Amino-4-phenylthiazole Core

The synthesis often begins with the reaction of thiourea with α-bromoacetophenone or related α-haloketones to form 2-amino-4-phenylthiazole. This condensation occurs in ethanol under reflux conditions, yielding the thiazole ring with an amino group at position 2 and a phenyl group at position 4.

Step 2: Introduction of the Methylsulfonyl Group at Position 5

The methylsulfonyl substituent at position 5 can be introduced by oxidation of a methylthio group or by nucleophilic substitution on a 5-halogenated intermediate. For example, halogenation at position 5 (using bromine or copper(II) bromide) followed by nucleophilic substitution with methylsulfonyl-containing nucleophiles or oxidation of methylthio precursors to methylsulfonyl derivatives has been reported.

Step 3: Purification and Characterization

The crude products are typically purified by recrystallization or chromatographic techniques. Characterization is performed using IR, 1H NMR, and mass spectrometry to confirm the presence of amino, methylsulfonyl, and phenyl groups and the integrity of the thiazole ring.

A notable method for preparing 2-amino-5-substituted thiazole derivatives involves a solid-phase reaction using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride. This method is characterized by:

- Grinding the reactants at room temperature in a dry vessel to promote reaction without solvents.

- Subsequent treatment with alkaline solution to adjust pH to 8–8.2.

- Filtration, drying, and recrystallization to isolate the product.

This approach offers advantages such as mild reaction conditions, short reaction time, low toxicity reagents, and high yields (above 91%). Although this method is described for 2-amino-5-substituted-1,3,4-thiadiazoles, it provides a conceptual framework potentially adaptable for 1,3-thiazole derivatives with appropriate modifications.

Spectroscopic Characterization

- IR spectra typically show bands corresponding to NH2 groups (~3300 cm⁻¹), methylsulfonyl S=O stretches (~1300–1150 cm⁻¹), and aromatic C=C stretches.

- 1H NMR spectra confirm the presence of amino protons (singlets around 6.5–7.0 ppm), methyl protons of methylsulfonyl (~2.9–3.2 ppm), and aromatic protons (7.0–7.8 ppm).

- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 254.3 g/mol for 2-amino-5-methylsulfonyl-4-phenyl-1,3-thiazole.

The preparation of this compound involves multi-step synthetic routes starting from thiourea and α-haloketones to form the thiazole core, followed by halogenation and nucleophilic substitution or oxidation to introduce the methylsulfonyl group. Solid-phase synthesis methods offer promising alternatives with high yields and mild conditions. Analytical techniques confirm the successful synthesis and purity of the compound. These methods are supported by diverse research studies and provide a robust framework for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functionalities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives exhibit notable antimicrobial properties against a range of pathogens. The compound 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated several thiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiazole moieties demonstrated significant inhibition zones compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were established to quantify the antibacterial potency:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | S. aureus |

| This compound | 64 | E. coli |

These findings suggest that the thiazole structure enhances the antibacterial activity, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of thiazole derivatives has garnered significant attention in recent years. Research indicates that these compounds can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 and LoVo) demonstrated that derivatives of this compound exhibited cytotoxic effects:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 23.29 | MCF-7 |

| This compound | 2.44 | LoVo |

The results indicate that this compound has a strong inhibitory effect on cancer cell proliferation, particularly in the LoVo cell line .

Antioxidant Activity

Antioxidant properties are crucial in combating oxidative stress-related diseases. Thiazoles have been shown to possess significant radical scavenging abilities.

Case Study: Antioxidant Evaluation

The antioxidant activity of synthesized thiazole derivatives was assessed using various assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15 |

| Hydroxyl Radical Scavenging | 20 |

The results confirmed that the presence of electron-donating groups in the thiazole structure enhances its radical scavenging potential, indicating its utility as an antioxidant agent .

Mechanism of Action

The mechanism of action of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among similar compounds include differences in substituents (e.g., sulfonyl vs. sulfanyl groups, halogens, esters) and additional heterocyclic rings. These modifications significantly alter electronic properties, reactivity, and biological activity.

Key Findings from Comparative Studies

Sulfonyl vs.

Halogen Substitutions :

- Fluorine or chlorine at the 5-position (e.g., 5-Fluoro-4-methyl-1,3-thiazol-2-amine) enhances antimicrobial activity due to increased electronegativity and membrane penetration .

Phenyl Group Contributions :

- The 4-phenyl group in the target compound mirrors lipophilic moieties in antitumor agents (e.g., 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride), which improve receptor interaction .

Heterocyclic Hybrids: Compounds combining thiazole with oxazole or pyrazole rings (e.g., Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate) exhibit enhanced bioactivity due to multi-ring electronic effects .

Biological Activity

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring that contains both sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, making it a candidate for various pharmacological applications. The following sections explore the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C11H12N2O2S2

- Molecular Weight : 254.3 g/mol

- CAS Number : 1000018-51-8

Biological Activities

The biological activities of this compound have been investigated in various contexts:

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacteria such as Bacillus subtilis, Escherichia coli, Streptococcus aureus, and Klebsiella pneumoniae . The thiazole moiety is known to enhance the antimicrobial potency of compounds.

2. Anticancer Potential

The compound has been explored for its anticancer properties, with several studies highlighting its cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring significantly influence its activity against tumors . For example, certain derivatives have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting strong potential for further development as anticancer agents .

3. Antileishmanial Activity

Some derivatives of this compound have been evaluated for their efficacy against leishmaniasis. Preliminary results indicate that these compounds may inhibit the growth of Leishmania species, showcasing their potential in treating parasitic infections .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, altering their function and leading to therapeutic effects.

- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .

Case Study 1: Anticancer Activity

A notable study evaluated various thiazole derivatives, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized thiazole derivatives. The results showed that compounds containing the thiazole ring exhibited superior antibacterial activity compared to their non-thiazole counterparts, indicating the structural importance of this moiety in drug design .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-4-phenylthiazole | Lacks methylsulfonyl group | Moderate antimicrobial activity |

| 5-Methylsulfonyl-2-phenylthiazole | Lacks amino group | Limited anticancer effects |

| 2-Amino-5-(4-chlorophenyl)thiazole | Contains halogen substitution | Enhanced cytotoxicity |

Q & A

Q. What are the established synthetic routes for 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole, and how can its purity be optimized?

The synthesis typically involves cyclization and sulfonylation steps. A validated method includes:

- Cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination to form the sulfonyl chloride intermediate.

- Subsequent amidation or substitution reactions to introduce the amino group and phenyl substituents .

To optimize purity: - Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) for intermediate purification.

- Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4% for C, H, N, S).

Q. How can researchers confirm the structural integrity of this compound derivatives?

Employ multimodal characterization:

- NMR spectroscopy : Verify proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, sulfonyl group absence of splitting) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 325.41 for C13H15N3O3S2) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between phenyl and thiazole rings ~15–25°) .

Q. What solvent systems are optimal for solubility and reactivity in thiazole-based reactions?

- Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions.

- Ethanol/water mixtures (3:1) are ideal for Schiff base formation or condensation reactions involving aldehydes .

- Avoid chlorinated solvents (e.g., DCM) if intermediates contain reactive sulfonyl groups to prevent side reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence antitumor activity?

- Electron-withdrawing groups (e.g., 4-Br, 4-F) enhance activity by increasing electrophilicity at the thiazole core. For example, 4-bromophenyl derivatives showed IC50 values of 1.2–3.8 µM against leukemia cell lines .

- Steric effects : Bulky substituents (e.g., 4-OCH3) reduce binding affinity to target enzymes like carbonic anhydrase IX .

- Methodological validation : Use molecular docking (AutoDock Vina) to predict binding modes and compare with in vitro cytotoxicity assays (NCI-60 panel) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Control for synthetic impurities : Re-evaluate compounds via LC-MS to detect byproducts (e.g., unreacted sulfonyl chloride).

- Validate assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs) to minimize variability .

- Cross-reference crystallographic data : Confirm that active conformations match solved crystal structures (e.g., hydrogen bonding with Thr199 in CA IX) .

Q. What strategies improve the metabolic stability of thiazole derivatives in pharmacokinetic studies?

- Introduce methylsulfonyl groups : Enhances resistance to cytochrome P450 oxidation.

- Pro-drug approaches : Mask amino groups with acetyl or tert-butoxycarbonyl (Boc) protectors, which hydrolyze in vivo .

- In silico modeling : Use ADMET Predictor™ to estimate clearance rates and optimize logP values (target: 2.5–3.5) .

Q. How can researchers leverage Hantzsch thiazole synthesis to diversify the compound library?

- React 3-chloropentane-2,4-dione with thioureas under microwave irradiation (100°C, 30 min) to yield 2-arylimino-thiazoles.

- Incorporate multicomponent reactions (e.g., with KSCN and anilines) to generate 4-methyl-5-acetyl-1,3-thiazolines in one pot (yields >75%) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.